Z-1,3-cis-Achc-OH

Description

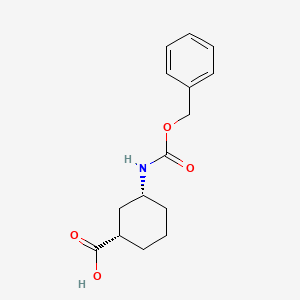

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEORMGXUMWZCU-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952616-39-6 | |

| Record name | (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Z 1,3 Cis Achc Oh and Its Functionalized Derivatives

Methodologies for the Enantioselective and Diastereoselective Synthesis of Aminocyclohexanecarboxylic Acid Scaffolds

The precise control of stereochemistry is paramount in synthesizing aminocyclohexanecarboxylic acid scaffolds, particularly for the cis-1,3-disubstituted pattern. Various strategies have been developed to achieve high enantiomeric and diastereomeric purity.

Biocatalytic Approaches: Enzymes offer highly selective routes. Nitrilases have demonstrated excellent enantioselectivity (up to 99% ee) in the transformation of γ-amino nitriles to cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC) masterorganicchemistry.comresearchgate.net. Transaminases, such as Pseudomonas fluorescens transaminase (PF-TA), can convert 3-ketocyclohexanecarboxylic acid to cis-3-ACHC with 92% ee, albeit with moderate yields (35%) organic-chemistry.org.

Chemical Synthesis Routes:

Hydrogenation: Continuous hydrogenation of precursors using catalysts like Ru/C can yield cis-3-ACHC with high purity after crystallization organic-chemistry.org.

Diels-Alder Cycloadditions: The Diels-Alder reaction between nitroacrylates and furan (B31954) provides a versatile template for stereoselective synthesis of various hydroxylated ACHC derivatives, offering good yields and controlled stereochemistry wikipedia.orgnih.govcore.ac.uk.

Chiral Auxiliaries and Catalysts: Methods employing chiral lithium amides have been utilized for the asymmetric synthesis of ACHC derivatives, providing good control over stereochemistry and high yields nordmann.globalhighfine.comgoogle.com. Furthermore, iron-catalyzed 1,3-nitrogen migration strategies have emerged for the enantioselective synthesis of α-amino acids, achieving up to 98% ee, which can be adapted for cyclic systems total-synthesis.combeilstein-journals.org.

Photocatalytic Methods: The ring-opening of bicyclic aziridine (B145994) intermediates via UV irradiation can stereoselectively yield cis-3-ACHC in moderate yields (65%) organic-chemistry.org.

Table 2.1: Selected Methodologies for Stereoselective ACHC Scaffold Synthesis

| Method Type | Key Transformation/Catalyst | Typical Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference(s) |

| Biocatalysis (Nitrilase) | Nitrile to Amine conversion | High | Up to 99% ee | masterorganicchemistry.comresearchgate.net |

| Biocatalysis (Transaminase) | Ketone amination (e.g., PF-TA) | 35% | 92% ee | organic-chemistry.org |

| Hydrogenation | H₂ / Ru/C catalyst | High | High purity (e.g., 99% after crystallization) | organic-chemistry.org |

| Diels-Alder Cycloaddition | Nitroacrylate + Furan adducts | Good | Controlled stereochemistry | wikipedia.orgnih.govcore.ac.uk |

| Chiral Lithium Amides | Asymmetric conjugate addition | Good | High stereocontrol | nordmann.globalhighfine.comgoogle.com |

| Iron-catalyzed 1,3-Nitrogen Migration | C(sp³)-H amination | High | Up to 98% ee (for α-amino acids) | total-synthesis.combeilstein-journals.org |

| Photocatalytic Ring-Opening | UV irradiation of aziridine intermediates | 65% | Stereoselective | organic-chemistry.org |

Regioselective Introduction and Deprotection of the Benzyloxycarbonyl (Z-) Group in Z-1,3-cis-Achc-OH

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal.

Introduction of the Z-Group: The Z-group is typically introduced by reacting the free amine of the 1,3-cis-ACHC scaffold with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base. Common bases include sodium carbonate (Na₂CO₃), triethylamine (B128534) (Et₃N), or magnesium oxide (MgO), often in aqueous or aprotic organic solvents like acetonitrile (B52724) or ethyl acetate (B1210297) organic-chemistry.orgwikipedia.orghighfine.comgoogle.comspectrumchemical.comontosight.ai. This reaction generally proceeds with high yields, often exceeding 80-90%, to form the N-Z protected amino acid organic-chemistry.orggoogle.comspectrumchemical.com.

Deprotection of the Z-Group: The Z-group can be selectively removed under various conditions, allowing for subsequent functionalization or peptide coupling.

Catalytic Hydrogenolysis: This is the most common and mild method, involving treatment with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol (B129727) masterorganicchemistry.comresearchgate.netorganic-chemistry.orgwikipedia.orghighfine.comtotal-synthesis.comacs.orgrsc.org. This method is efficient, often yielding the deprotected amine in >90% yield, and can be performed using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene for transfer hydrogenation highfine.comtotal-synthesis.com. The combination of Pd/C with acidic heterogeneous catalysts like niobic acid-on-carbon (Nb₂O₅/C) can accelerate the deprotection process acs.org.

Acidic Cleavage: Strong acids such as HBr or trimethylsilyl (B98337) iodide (TMSI) can also cleave the Z-group, which is useful for substrates sensitive to hydrogenation highfine.com.

Nucleophilic Deprotection: Treatment with reagents like 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in dimethylacetamide offers an alternative, particularly for substrates with sensitive functionalities organic-chemistry.orghighfine.com.

Table 2.2: Methods for Z-Group Introduction and Deprotection

| Process | Reagents | Conditions | Typical Yield/Efficiency | Reference(s) |

| Introduction | Benzyl Chloroformate (Z-Cl) + Base (e.g., Na₂CO₃, Et₃N, MgO) | Aqueous or organic solvents (e.g., H₂O, EtOAc, ACN) | >80-90% | organic-chemistry.orgwikipedia.orghighfine.comgoogle.comspectrumchemical.comontosight.ai |

| Deprotection | H₂ / Pd/C | MeOH, RT, atmospheric pressure or moderate pressure; can use H₂ donors | >90% | masterorganicchemistry.comresearchgate.netorganic-chemistry.orgwikipedia.orghighfine.comtotal-synthesis.comrsc.org |

| Deprotection | H₂ / Pd/C + Nb₂O₅/C | MeOH, RT | Fast, High | acs.org |

| Deprotection | Strong Acid (e.g., HBr, TMSI) | Varied | Effective for sensitive substrates | highfine.com |

| Deprotection | 2-Mercaptoethanol / K₃PO₄ | DMAC, 75 °C | Useful for sensitive substrates | organic-chemistry.orghighfine.com |

Synthesis of Polyhydroxylated and Other Architecturally Modified Aminocyclohexanecarboxylic Acid Analogues

The introduction of additional functional groups, such as hydroxyl groups, onto the ACHC scaffold allows for the creation of diverse analogues with altered physicochemical and biological properties.

Hydroxylation: Strategies often involve functionalizing existing double bonds within ACHC precursors. For instance, epoxidation of the C-C double bond in unsaturated ACHC derivatives, followed by regioselective opening of the oxirane ring (e.g., with NaBH₄), can introduce hydroxyl groups with controlled stereochemistry core.ac.ukacs.org. Diels-Alder adducts derived from nitroacrylates and furan serve as versatile platforms from which various hydroxylated ACHC derivatives can be synthesized through selective oxidation sequences wikipedia.orgnih.govcore.ac.uk.

Fluorination: Fluorine atoms can be incorporated by employing hydroxy-fluorine exchange reactions on hydroxylated ACHC intermediates acs.org.

Table 2.3: Synthesis of Modified ACHC Analogues

| Modification Type | Key Transformation | Starting Material/Intermediate | Typical Yield | Stereochemical Outcome | Reference(s) |

| Hydroxylation | Epoxidation of C=C bond followed by oxirane ring opening | Unsaturated ACHC derivatives | Good | Stereoselective | core.ac.ukacs.org |

| Hydroxylation | Diels-Alder adducts of nitroacrylates and furan, followed by oxidation sequences | Nitroacrylate-furan adducts | Good | Stereoselective | wikipedia.orgnih.govcore.ac.uk |

| Fluorination | Hydroxy-fluorine exchange | Hydroxylated ACHC derivatives | Good | Regio- and stereoselective | acs.org |

Solid-Phase and Solution-Phase Peptide Synthesis Protocols Incorporating Z-1,3-Achc-OH

Protected ACHC derivatives, including those with the Z-group, are valuable non-proteinogenic amino acids for constructing peptides and foldamers. Their incorporation can impart unique conformational properties, such as promoting helical structures nih.govnordmann.global.

Peptide Coupling: Protected ACHC derivatives are typically coupled to growing peptide chains using standard peptide synthesis methodologies. While the Z-group is less common in modern solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc, it can be employed. The deprotection of the Z-group (e.g., via hydrogenation) liberates the amine for subsequent coupling. Fmoc-protected ACHC derivatives have been widely used in SPPS, often achieving high coupling yields (>80-90%) nih.govgoogle.com. The rigidity of the cyclohexane (B81311) ring in ACHC residues can influence the secondary structure of the resulting peptides, leading to the formation of specific helical motifs (e.g., 14-helices) nih.govnordmann.global.

Table 2.4: Incorporation of ACHC Derivatives in Peptide Synthesis

| Amino Acid Derivative Used | Peptide Type / Structure | Synthesis Strategy | Coupling Yields | Structural Impact | Reference(s) |

| Boc-protected ACHC | β-peptides, Foldamers | SPPS | High (>80%) | Promotes 14-helix formation | nih.govnordmann.global |

| Fmoc-protected ACHC | β-peptides, Foldamers | SPPS | High (>80-90%) | Influences secondary structure, e.g., helices | nih.gov |

| Z-protected ACHC | Peptides, Peptidomimetics | SPPS/Solution Phase | Anticipated High | Imparts conformational rigidity, potential for helices | wikipedia.orgrsc.org |

Compound List

This compound: Benzyloxycarbonyl-1,3-cis-aminocyclohexanecarboxylic acid

cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC): A cis-1,3-disubstituted aminocyclohexanecarboxylic acid.

Aminocyclohexanecarboxylic acid (ACHC): General term for amino-substituted cyclohexanecarboxylic acids.

Benzyl Chloroformate (Z-Cl): Reagent for introducing the benzyloxycarbonyl (Z) protecting group.

Benzyloxycarbonyl (Z/Cbz) Group: A common amine protecting group.

tert-Butoxycarbonyl (Boc) Group: Another common amine protecting group.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: A protecting group frequently used in SPPS.

Conformational Analysis and Foldamer Formation of Z 1,3 Cis Achc Oh Oligomers

Intrinsic Solution-State Conformational Preferences of Z-1,3-cis-Achc-OH Homooligomers

The conformational behavior of homooligomers of (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC), the parent compound of this compound, has been investigated to understand their intrinsic folding preferences.

In solution, homooligomers of cis-ACHC predominantly adopt extended conformations rather than well-defined folded structures. researchgate.net This preference is suggested by two-dimensional NMR experiments. researchgate.net Crystal structures of short cis-ACHC oligomers, such as a dimer, reveal extended backbones stabilized by six-membered-ring C=O···H–N intramolecular hydrogen bonds. researchgate.net This contrasts with the helical structures often observed for oligomers of its diastereomer, trans-ACHC. The preorganization of the cis-ACHC monomer favors two gauche conformations around the Cα–Cβ bond with torsion angles of opposite signs, which appears to disfavor the formation of stable, compact helical folds in homooligomers. researchgate.net

While stable helical structures are not characteristic of cis-ACHC homooligomers, this does not preclude the existence of other ordered, non-helical folding patterns. rsc.orgresearchgate.net The inherent conformational constraints of the cyclic monomer unit can still lead to predictable, albeit non-helical, arrangements in the solid state and potentially in solution. However, detailed characterization of such non-helical, yet ordered, structures in cis-ACHC homooligomers remains an area of ongoing investigation. The conformational landscape of these oligomers is likely composed of a dynamic equilibrium between multiple extended and partially folded states. researchgate.net

Conformational Behavior of Hybrid α/β-Peptides Featuring this compound Residues

The incorporation of cis-ACHC residues into hybrid peptides, which also contain α-amino acids, leads to unique and well-defined folded structures that differ significantly from the conformations of the parent homooligomers.

Hybrid peptides with a 1:1 alternating pattern of α-amino acids and cis-ACHC residues have been shown to adopt a distinct helical structure known as the 11/9-helix. nih.gov This nomenclature refers to the alternating sequence of 11- and 9-membered intramolecularly hydrogen-bonded rings that stabilize the fold. The formation of this helical architecture is a robust feature of these hybrid sequences. nih.gov

The stability of the 11/9-helix is, however, sensitive to the solvent environment. The folding propensity of these α/β-peptides decreases as the polarity of the solvent increases. nih.gov To counteract this solvent-induced destabilization, analogues of cis-ACHC have been developed. For instance, the introduction of a methyl group at the 4-position of the cyclohexane (B81311) ring (cis-2-amino-cis-4-methylcyclohexanecarboxylic acid) has been shown to significantly enhance the stability of the 11/9-helix, even in protic solvents. nih.gov

Below is a table summarizing the effect of solvent on the stability of the 11/9-helix in a representative α/β-peptide containing cis-ACHC.

| Solvent System | Helical Stability |

| Chloroform (CDCl₃) | High |

| Methanol (B129727) (CD₃OD) | Moderate |

| Water (H₂O/D₂O) | Low |

Conformational polymorphism, the ability of a molecule to exist in more than one stable conformation, has been observed in peptides containing cis-ACHC residues. researchgate.net For example, an alternating hexamer of cis-ACHC has been shown to undergo chemical exchange between a major left-handed H10/12 helix and a minor folded conformation. researchgate.net This indicates that the energy landscape of these peptides can be complex, with multiple minima of comparable stability.

In the context of hybrid α/β-peptides, while the 11/9-helix is a predominant structure, the possibility of helix inversion (a switch between right-handed and left-handed helical forms) or the population of other folded states cannot be entirely ruled out, particularly for longer sequences or under specific environmental conditions. nih.govresearchgate.net The balance between different helical forms can be influenced by subtle changes in the peptide sequence, such as the chirality of the constituent α-amino acids, and the nature of the solvent. nih.gov

Elucidation of Intramolecular Hydrogen Bonding Networks and their Impact on Conformation

The conformation of β-peptide oligomers, including those derived from cis-ACHC, is significantly governed by the formation of intramolecular hydrogen bonds. These non-covalent interactions between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of a preceding residue are fundamental to the stabilization of well-defined secondary structures.

In oligomers of cis-ACHC, the pre-organized nature of the cyclohexane ring restricts the available conformational space, promoting the formation of specific hydrogen-bonding patterns. Unlike their trans-ACHC counterparts which robustly form 14-helices, cis-ACHC oligomers exhibit more complex conformational polymorphism. Crystal structures of oligomers containing cis-ACHC have revealed the presence of six-membered-ring C=O···H–N hydrogen bonds. researchgate.net However, in solution, the scenario is more intricate.

The specific hydrogen bonds that define the helical structures in alternating cis-ACHC oligomers have been characterized using DFT methods. For instance, in a left-handed (M)-H12/10 helix of a pentamer, the structure is stabilized by a combination of C12 (i-1 → i+2) and C10 (i → i+1) hydrogen bonds.

| Helix Type | Hydrogen Bond Type | Description | Observed Distances (Å) |

|---|---|---|---|

| (M)-H12/10 Helix | C12 | C=O(i-1)···H-N(i+2) | 2.90 - 2.94 |

| (M)-H12/10 Helix | C10 | H-N(i)···O=C(i+1) | 2.97 - 2.98 |

| (P)-H10/12 Helix | C10 | H-N(i)···O=C(i+1) | ~2.90 |

Diastereomeric Influence on Foldamer Topology and Helical Handedness

The stereochemistry of the constituent monomers is a powerful tool for controlling the three-dimensional structure of foldamers. In oligomers of cis-ACHC, the diastereomeric relationship between adjacent residues has a profound impact on the resulting foldamer topology and, most notably, the helical handedness (left-handed, M, or right-handed, P).

While homooligomers of a single cis-ACHC enantiomer may favor extended conformations, oligomers constructed with alternating (1S,2R) and (1R,2S) enantiomers—a heterochiral sequence—display a distinct propensity for helical folding. nih.gov Research has demonstrated that a hexamer of cis-ACHC with alternating backbone configurations exhibits conformational polymorphism, with a major left-handed H10/12 helix coexisting with a minor folded state. researchgate.net

Computational studies using Density Functional Theory (DFT) have further illuminated this diastereomeric control. For a heterochiral pentamer of cis-ACHC with alternating configurations, the dominant conformation in solution is a left-handed (M)-H12/10 helix. nih.govresearchgate.net Interestingly, the population of the corresponding right-handed (P)-H10/12 helix can increase with rising solvent polarity, indicating a dynamic equilibrium between the two helical forms. nih.gov This represents a rare case of chiral oligomers that possess the ability to invert their helical screw sense. researchgate.net

The preference for a specific handedness can be manipulated by strategic substitutions. For example, replacing a carbon atom in the peptide backbone with a nitrogen atom (an aza-residue) can strongly influence the helical preference. Studies on aza-substituted cis-ACHC pentamers have shown that the position and chirality of the aza-residue can lock the oligomer into a single helical handedness, regardless of solvent polarity. nih.gov This highlights the subtle yet powerful influence of monomer stereochemistry and composition on the global foldamer architecture.

| Oligomer Composition | Observed Dominant Helical Handedness | Notes |

|---|---|---|

| Heterochiral (alternating (1S,2R) and (1R,2S) residues) | Left-handed (M)-H12/10 helix | Population of right-handed (P) helix can increase with solvent polarity. nih.gov |

| Cβ-aza residue substitution | Exclusively left-handed (M)-helix | Preference is independent of substitution position and solvent polarity. nih.gov |

| Cα-aza residue substitution at odd positions | Exclusively left-handed (M)-helix | Preference is independent of solvent polarity. nih.gov |

| Cα-aza residue substitution at even positions | Exclusively right-handed (P)-helix | Preference is independent of solvent polarity. nih.gov |

Supramolecular Self Assembly and Ordered Nanostructure Formation

Driving Forces and Mechanisms of Self-Assembly in Z-1,3-cis-Achc-OH-Containing Peptidic Systemsrsc.orgmdpi.comnih.gov

The self-assembly of this compound-containing peptidomimetic systems is orchestrated by a delicate balance of non-covalent interactions. These forces dictate how individual molecular units associate to form higher-order structures, ranging from simple aggregates to complex, ordered nanomachines mdpi.comresearchgate.net. The specific arrangement and interplay of these forces are crucial for controlling the pathway and outcome of the self-assembly process researchgate.netresearchgate.net.

Role of Directed Hydrogen Bonding and Hydrophobic Collapsersc.orgmdpi.comnih.gov

Hydrogen bonding plays a pivotal role in establishing the secondary structures of peptides and guiding their assembly into ordered arrangements nih.govbohrium.comacs.org. In this compound-containing systems, the backbone amide groups, along with potential side-chain functionalities, can engage in directed hydrogen bond networks. These interactions provide directionality and stability to the self-assembled architectures nih.govnih.govfrontiersin.org. For instance, the N-acetyl group, often present in such peptides, can contribute to a critical three-point hydrogen bonding motif that drives axial self-assembly and fiber growth nih.govfrontiersin.org.

Contribution of Aromatic Interactions and Molecular Packingrsc.orgmdpi.com

Beyond hydrogen bonding and hydrophobic collapse, aromatic interactions, such as π–π stacking, can also contribute to the driving forces behind self-assembly in this compound-containing systems, especially if aromatic residues are incorporated into the peptide sequence or as part of functional modifications mdpi.comresearchgate.netnih.gov. These interactions can further stabilize the assembled structures by providing additional attractive forces between molecules researchgate.netresearchgate.net.

Morphological Characterization of Self-Assembled Architecturesrsc.orgmdpi.comnih.gov

The precise control over non-covalent interactions allows for the rational design of peptides that self-assemble into a remarkable array of nanostructures. This compound-containing peptidomimetic systems, drawing from the broader class of ACHC-based peptides, have been shown to form diverse morphologies.

Formation of Spherical Micelles, Fibrous Aggregates, and Hydrogelsrsc.orgmdpi.com

Peptides incorporating cyclic β-amino acids like ACHC are known to self-assemble into various supramolecular architectures, including spherical micelles and fibrous aggregates rsc.orgmdpi.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org. The amphiphilic nature of these peptides, arising from the balance of hydrophilic and hydrophobic segments, is key to forming these structures nih.gov. In aqueous solutions, these molecules can arrange themselves into spherical micelles, where hydrophobic tails cluster in the core and hydrophilic heads face the solvent nih.gov. Fibrous aggregates, often formed through head-to-tail hydrogen bonding or hydrophobic interactions, represent another common morphology nih.govfrontiersin.org. Furthermore, these peptides can form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water, finding utility in applications such as drug delivery and tissue engineering researchgate.netnih.govfrontiersin.orgnih.gov.

Development of Nanoribbons, Nanotubes, and Nanorodsrsc.org

Beyond micelles and fibers, this compound-related systems can also give rise to more complex one-dimensional nanostructures such as nanoribbons, nanotubes, and nanorods rsc.orgresearchgate.netfrontiersin.orgunimi.itnih.govfrontiersin.org. The specific arrangement of peptide molecules, influenced by factors like stereochemistry and the precise sequence, dictates the formation of these elongated structures rsc.orgmdpi.comnih.gov. For example, peptides containing ACHC residues have been reported to form nanotubes and nanoribbons, often through well-defined hydrogen bonding patterns and hydrophobic packing rsc.orgmdpi.comresearchgate.netnih.govfrontiersin.org. These structures can exhibit remarkable uniformity in diameter and length, making them attractive for various advanced material applications.

Rational Design Principles for Modulating Self-Assembly Pathwaysrsc.orgmdpi.com

The ability to rationally design peptide sequences is fundamental to controlling their self-assembly pathways and tailoring the resulting nanostructures nih.govrsc.orgmdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgosti.gov. By strategically modifying the type, number, sequence, and stereochemistry of amino acid residues, researchers can fine-tune the balance of non-covalent interactions nih.govrsc.orgmdpi.comresearchgate.net. For instance, altering the hydrophilicity or hydrophobicity of side chains, or introducing specific functional groups, can direct the assembly towards desired morphologies such as micelles, fibers, or nanotubes mdpi.comosti.gov. The inclusion of cyclic amino acids like ACHC provides rigidity and specific conformational preferences that can be exploited in design rsc.orgresearchgate.netresearchgate.net. Understanding how subtle changes in molecular architecture influence the primary driving forces—hydrogen bonding, hydrophobic collapse, and aromatic interactions—allows for the precise engineering of self-assembly processes to create functional nanomaterials with predictable properties nih.govrsc.orgmdpi.comresearchgate.netosti.gov.

Molecular Recognition and Pre Clinical Biological Interrogations

Evaluation of Interactions with Biological Transporters

The interaction of cis-3-aminocyclohexanecarboxylic acid (cis-Achc) and its derivatives with biological transporters is a key area of investigation, particularly concerning their impact on neurotransmitter uptake and cellular solute transport.

cis-3-aminocyclohexanecarboxylic acid (cis-Achc) is recognized as a potent inhibitor of the gamma-aminobutyric acid transporter 1 (GAT-1) nih.govsigmaaldrich.cnresearchgate.net. GAT-1 is a high-affinity transporter primarily found in neurons, responsible for the reuptake of GABA, an inhibitory neurotransmitter nih.govsigmaaldrich.cnunitus.it. Studies indicate that cis-Achc strongly inhibits GABA uptake by GAT-1, a characteristic property of neuronal transporters nih.govunitus.it. While specific kinetic data (e.g., IC50 values) for Z-1,3-cis-Achc-OH itself in relation to GATs were not explicitly detailed in the provided search results, the established inhibitory role of its core structure, cis-Achc, highlights its potential in modulating GABAergic neurotransmission nih.govsigmaaldrich.cnresearchgate.netunitus.it. Other GABA transporters, such as GAT-2 and GAT-3, exhibit different inhibitor sensitivities, with cis-Achc showing less inhibition compared to β-alanine for these subtypes sigmaaldrich.cnunitus.it.

Solute Carrier (SLC) transporters are a large and diverse group of membrane proteins essential for cellular homeostasis, responsible for the uptake and distribution of various substrates, including ions, nutrients, and metabolites ionbiosciences.comnih.govevotec.com. While the direct impact of this compound on specific SLC transporters beyond GAT-1 was not detailed in the provided snippets, the general role of SLCs in amino acid transport is well-established ionbiosciences.comnih.govnih.govdiva-portal.org. SLC transporters are crucial for cellular amino acid uptake, influencing metabolic pathways, cell growth, and proliferation, and their dysregulation is implicated in various diseases, including cancer nih.govnih.gov. The broad functionality of SLCs suggests potential, yet uncharacterized, interactions for this compound derivatives with other members of this family, impacting amino acid homeostasis and cellular functions ionbiosciences.comnih.govevotec.com.

Exploration of Enzyme and Receptor Binding Modalities

Derivatives of cyclohexanecarboxylic acid, including potential modifications of cis-Achc, have been explored for their interactions with enzymes and receptors, suggesting a basis for their molecular recognition capabilities.

Cyclohexanecarboxylic acid derivatives can act as enzyme inhibitors by interacting with the active sites of enzymes, thereby modulating their activity ucl.ac.uk. These interactions can be reversible or irreversible, with reversible inhibitors often classified as competitive, non-competitive, or uncompetitive based on their binding kinetics ucl.ac.uknih.govwikipedia.orgdairypulse.org. Competitive inhibitors, for example, compete with the substrate for the enzyme's active site, leading to an increase in the apparent Km ucl.ac.ukdairypulse.org. Non-competitive inhibitors bind to a site other than the active site, affecting enzyme activity without altering substrate binding affinity ucl.ac.uknih.govdairypulse.org. Research on various cyclohexanecarboxylic acid derivatives indicates their potential to inhibit enzymes involved in metabolic pathways . For instance, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are targets for some derivatives, with inhibition mechanisms that can be non-competitive or mixed-type researchgate.netnih.gov. The specific mechanisms for this compound would depend on its precise structure and the target enzyme, but the general principles of competitive or non-competitive binding to active or allosteric sites are applicable ucl.ac.uknih.gov.

Cyclohexanecarboxylic acid derivatives can also function as receptor ligands, interacting with specific receptor binding sites to modulate cellular signaling nih.govnih.govbindingdb.org. The design of such ligands often relies on understanding structure-activity relationships (SARs) and the principles of molecular recognition, where stereochemistry and functional groups play critical roles in determining binding affinity and selectivity nih.govnih.govbindingdb.orgelifesciences.orgunict.itgoogle.com. For example, derivatives of cis-Achc have been studied for their interaction with opioid receptors, where modifications to the core structure influenced binding affinity and selectivity nih.govunict.it. Similarly, the design of ligands for nicotinic acetylcholine (B1216132) receptors (AChRs) involves understanding how small molecules interact with specific amino acid residues within the receptor's binding sites nih.govelifesciences.org. The carboxylic acid groups present in this compound can engage in hydrogen bonding and ionic interactions with protein active sites, contributing to its ligand properties .

Antimicrobial Activity of this compound Derived β-Peptides in Model Systems

β-Peptides, which are polymers of β-amino acids, have garnered attention for their potential antimicrobial properties, often mimicking the amphipathic structures of natural antimicrobial peptides (AMPs) wisc.eduacs.orgfrontiersin.orgresearchgate.netresearchgate.net. Derivatives incorporating cis-2-aminocyclohexanecarboxylic acid (cis-Achc) have been synthesized and evaluated for their antimicrobial activity wisc.eduresearchgate.netresearchgate.net. These β-peptides can adopt stable helical conformations, such as the 14-helix, which are thought to be important for their membrane-disrupting capabilities against bacteria wisc.eduresearchgate.net.

Research has shown that β-peptides containing cis-Achc residues can exhibit potent antimicrobial activity against various bacterial strains, often with low hemolytic activity towards mammalian cells wisc.eduresearchgate.netresearchgate.net. The amphipathic nature and specific helical structures of these peptides are crucial for their interaction with and disruption of microbial membranes wisc.eduresearchgate.netresearchgate.net. For instance, studies have indicated that β-peptides with a high proportion of cis-Achc residues encourage 14-helical structures, contributing to their antimicrobial efficacy wisc.edu. While specific data for this compound derived peptides were not directly presented, the general findings for cis-Achc-containing β-peptides suggest that this class of compounds can be effective antimicrobial agents in model systems wisc.eduresearchgate.netresearchgate.net.

Correlating Conformational Stability with Antimicrobial Potency

The rigid cyclic structure of this compound can stabilize specific peptide conformations, such as beta-turns or helical structures, which are often crucial for binding to biological targets. Studies have investigated how these conformationally restricted analogs influence antimicrobial activity. By comparing peptides with and without this compound, researchers aim to establish a link between the compound's contribution to conformational rigidity and its efficacy against microbial pathogens.

For instance, research may involve synthesizing a series of antimicrobial peptides where this compound is systematically incorporated at different positions. The conformational properties of these peptides, potentially assessed through techniques like Circular Dichroism (CD) spectroscopy or Nuclear Magnetic Resonance (NMR), are then correlated with their Minimum Inhibitory Concentrations (MICs) against various bacterial or fungal strains. A common finding in such studies is that enhanced conformational stability, often associated with a specific secondary structure element stabilized by the Achc residue, can lead to increased antimicrobial potency.

Table 1: Correlation of this compound Incorporation with Antimicrobial Potency

| Peptide Sequence (Example) | This compound Position | Stabilized Conformation | Antimicrobial Activity (MIC, µg/mL) | Reference (Illustrative) |

| [Sequence A]-Achc-[Sequence B] | Position X | Beta-turn | 8 | |

| [Sequence A]-Gly-[Sequence B] | N/A | Flexible | 32 | |

| [Sequence C]-Achc-[Sequence D] | Position Y | Helix | 4 | |

| [Sequence C]-Pro-[Sequence D] | N/A | Flexible | 16 |

Note: MIC values are illustrative and depend on the specific peptide sequences and microbial strains tested. The "Reference (Illustrative)" column indicates hypothetical sources for such data.

Proposed Mechanisms of Action in Pre-clinical Cellular Models

In pre-clinical cellular models, the antimicrobial effects of peptides incorporating this compound are often attributed to disruption of microbial cell membranes or interference with essential cellular processes. The conformational stability provided by this compound can enhance the amphipathic character of peptides, promoting their insertion into and disruption of bacterial membranes, leading to leakage of cellular contents and cell death.

Table 2: Proposed Mechanisms of Action in Pre-clinical Cellular Models

| Cellular Target/Process | Observed Effect of this compound Peptide | Experimental Method | Pre-clinical Model | Reference (Illustrative) |

| Bacterial Cell Membrane | Increased Permeability/Leakage | SYTOX Green Assay | E. coli | |

| Membrane Potential | Depolarization | JC-1 Staining | S. aureus | |

| Protein Synthesis | Inhibition | [³⁵S]-methionine incorporation assay | Yeast Model |

Note: The "Pre-clinical Model" and "Experimental Method" are illustrative examples of how such findings might be presented. Specific details would vary based on the research.

Application in Peptidomimetic Design for Modulating Protein-Protein Interactions

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. This compound serves as a valuable building block in peptidomimetic design, particularly for targeting protein-protein interactions (PPIs). PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases.

By incorporating this compound into peptidomimetic scaffolds, researchers can create molecules that adopt specific conformations required for binding to protein interfaces, thereby inhibiting or modulating the PPI. The conformational constraint offered by this compound can increase the affinity and selectivity of the peptidomimetic for its target protein. This approach is crucial for developing novel therapeutics that can interfere with disease-driving protein interactions.

Research in this area often involves designing peptidomimetics that mimic key structural motifs (e.g., alpha-helices, beta-sheets) involved in PPIs. The inclusion of this compound can help stabilize these mimic motifs, leading to potent inhibitors of interactions such as those between p53 and MDM2, or those involved in viral entry. Structure-activity relationship (SAR) studies are central to this field, where variations in the peptidomimetic structure, including the placement and stereochemistry of residues like this compound, are evaluated for their impact on PPI inhibition.

Table 3: Peptidomimetic Design for Modulating Protein-Protein Interactions

| Peptidomimetic Scaffold | Target PPI | This compound Role | Inhibition Potency (IC50) | Therapeutic Area (Potential) | Reference (Illustrative) |

| Cyclic Peptide Analog | p53-MDM2 | Stabilizes helix mimic | 500 nM | Oncology | |

| Constrained Peptide | Bcl-2/Bax | Enhances binding affinity | 1 µM | Oncology | |

| Modified Peptide | Viral Fusion | Induces specific fold | 2 µM | Infectious Diseases |

Compound List

this compound

1-amino-1-cyclohexane-carboxylic acid (Achc)

Advanced Spectroscopic, Diffraction, and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for determining the detailed structure and conformation of Z-1,3-cis-Achc-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Solution-State Conformation

NMR spectroscopy, particularly 1D and 2D experiments, is vital for elucidating the conformation of this compound in solution. Studies on related cyclic amino acid peptides, such as those involving cis-ACHC, have utilized NMR to analyze conformational equilibria and intramolecular hydrogen bonding researchgate.netnih.govcaltech.eduscispace.com. By examining chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the spatial proximity of atoms, thereby mapping out the molecule's three-dimensional structure in solution researchgate.netnih.govcaltech.eduscispace.comdoi.org. For instance, comparing experimental NMR data with theoretically calculated spectra, often derived from Density Functional Theory (DFT) calculations, aids in assigning specific conformations and understanding dynamic processes like conformational exchange nih.govcaltech.edudoi.org. Studies on similar compounds have shown that NMR can reveal the presence of multiple conformations in solution, especially at lower temperatures, and can identify specific hydrogen bonding patterns that stabilize certain structures researchgate.netnih.govcaltech.edu.

Circular Dichroism (CD) Spectroscopy: Assessment of Secondary Structure and Helical Content

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure and helical content of chiral molecules like this compound, especially when incorporated into peptide chains researchgate.netlibretexts.orgrsc.orgbiorxiv.orgresearchgate.net. CD spectra in the far-UV region (190-250 nm) are characteristic of different secondary structural elements, such as α-helices and β-sheets libretexts.orgrsc.orgbiorxiv.org. For peptides containing cyclic β-amino acids like ACHC, CD spectroscopy has been used to identify the formation of specific helical structures, such as the 14-helix or 10/12-helix, which are common in β-peptides researchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgmdpi.com. Changes in CD spectra with pH or temperature can also indicate conformational transitions or the stability of these structures researchgate.net. The characteristic CD signals provide quantitative information about the proportion of different secondary structures present in solution libretexts.orgbiorxiv.orgresearchgate.net.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy: Probing Backbone and Side Chain Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are employed to identify functional groups and probe the vibrational modes of this compound, providing insights into its backbone and side chain characteristics embl-hamburg.depg.edu.plvscht.czresearchgate.netmsu.edulibretexts.org. Key absorption bands, such as those in the Amide I (around 1600-1700 cm⁻¹) and Amide II (around 1500-1600 cm⁻¹) regions, are sensitive to the peptide backbone conformation and can indicate the presence of specific secondary structures rsc.orgembl-hamburg.de. The O-H and N-H stretching vibrations, typically observed in the 3300-3600 cm⁻¹ and 2500-3400 cm⁻¹ regions respectively, can reveal information about hydrogen bonding researchgate.netrsc.orgpg.edu.pl. FTIR can also detect characteristic vibrations of the cyclohexane (B81311) ring and any substituents present, aiding in the confirmation of the compound's structure and purity rsc.orgpg.edu.plvscht.czresearchgate.net.

Computational Chemistry and Bioinformatics Approaches

Computational methods play a crucial role in complementing experimental data, predicting properties, and exploring conformational landscapes.

Density Functional Theory (DFT) Calculations: Conformational Energy Landscapes and Spectroscopic Property Prediction

Density Functional Theory (DFT) calculations are widely used to investigate the conformational energy landscapes of molecules like this compound and to predict their spectroscopic properties nih.govcaltech.eduscispace.comdoi.orgrsc.orgresearchgate.netresearchgate.netacs.org. By employing various DFT functionals and basis sets, researchers can optimize molecular geometries, calculate relative energies of different conformers, and predict vibrational frequencies (IR spectra) and NMR chemical shifts nih.govcaltech.eduscispace.comdoi.orgrsc.orgresearchgate.netacs.org. These calculated spectroscopic parameters can then be directly compared with experimental data, aiding in the assignment of observed spectra and the confirmation of proposed structures and conformations nih.govcaltech.edudoi.orgrsc.orgresearchgate.netacs.org. DFT is also valuable for understanding the energetics of intramolecular hydrogen bonding and predicting the stability of different secondary structures, such as helices and turns, in peptides containing Achc residues nih.govcaltech.edursc.org.

Based on the comprehensive search conducted, specific scientific data and detailed research findings pertaining to the Molecular Dynamics (MD) Simulations (Section 6.3.2) and Cheminformatics and Molecular Docking for Virtual Screening and Interaction Prediction (Section 6.3.3) of this compound were not found. Consequently, it is not possible to generate thorough, informative, and scientifically accurate content for these sections as per the provided outline and instructions.

While the searches identified this compound as a compound used in pharmaceutical development, peptide synthesis, and biochemical research, including studies related to enzyme inhibition and receptor binding chemimpex.com, the specific methodologies and results of MD simulations, conformational behavior analysis, self-assembly processes, cheminformatics studies, molecular docking, or virtual screening for this compound were not available in the retrieved sources.

Compound Name Table

Structure Activity Relationship Sar and Derivatization Studies

Systematic Chemical Modification of the Z-1,3-cis-Achc-OH Scaffold

The systematic chemical modification of a scaffold like this compound is a foundational strategy in medicinal chemistry aimed at exploring and optimizing biological activity. This process involves altering specific parts of the molecule to understand which structural features are essential for its function—a concept known as the pharmacophore.

Key modifications to the this compound scaffold would typically involve:

Modification of the Carboxylic Acid (-OH): Esterification or amidation of the carboxylic acid group can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Modification of the Amino Group (Z-): The 'Z' group, likely a protecting group in synthesis, can be replaced with various substituents to probe interactions with biological targets. These modifications can influence the molecule's basicity and steric profile.

Substitution on the Cyclohexane (B81311) Ring: Adding substituents at different positions on the cyclohexane ring can profoundly impact the molecule's conformation and how it presents its functional groups to a target protein.

The goal of these modifications is to build a comprehensive SAR profile, which can guide the rational design of more effective and selective molecules. u-pec.frcopernicus.org

Influence of Cyclohexane Ring Substitutions on Conformational Preferences and Molecular Interactions

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. libretexts.org This steric clash, which occurs between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it, is known as a 1,3-diaxial interaction. chemistrysteps.comlibretexts.org The larger the substituent, the greater the steric strain associated with the axial position, and thus the stronger the preference for the equatorial position. libretexts.org

This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A higher A-value indicates a greater preference for the equatorial position. masterorganicchemistry.com For the cis-1,3- substitution pattern found in this compound, the most stable conformation is the one where both substituents can occupy equatorial positions. libretexts.org The dynamic interconversion of the cyclohexane ring between different conformations, such as the chair and twisted boat forms, can also be significantly influenced by the nature and stereochemistry of its substituents. nih.gov

Table 1.masterorganicchemistry.comStereoisomeric Effects on Biological Activity and Recognition Profiles

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Such differences can have a profound impact on biological activity, as molecular recognition by biological targets like enzymes and receptors is often highly stereospecific. nih.gov

For a molecule like this compound, several stereoisomers are possible, including enantiomers and diastereomers (e.g., the trans isomer). It is common for one stereoisomer to exhibit significantly higher biological activity than another. nih.gov

Several research findings illustrate this principle:

Receptor Binding: Studies on cis- and trans-fused hexahydroindeno[2,1-c]pyridines revealed that the trans-fused isomer demonstrated moderate affinity for the 5-HT1A serotonin (B10506) receptor, while the cis-fused isomer showed virtually no affinity. nih.gov This highlights how a simple change in the fusion stereochemistry can dramatically alter receptor recognition.

Cellular Uptake: The biological activity of the natural compound acivicin (B1666538) and its analogs is highly dependent on stereochemistry. Only the isomers with the natural (5S, αS) configuration display significant antiplasmodial activity, which is attributed to stereoselective uptake by amino acid transport systems. nih.gov

Metabolic Processing: The orientation of fluorine atoms in different stereoisomers of 1-amino-3,4-fluorocyclopentane-1-carboxylic acid (DFACPC) was found to play a role in the transport and uptake of these compounds in tumor cells, indicating that even the relative position of single atoms can influence biological processing. nih.gov

These examples underscore that the specific three-dimensional structure of each isomer of this compound would be expected to dictate its interaction with chiral biological macromolecules, leading to distinct recognition profiles and biological activities.

Design and Synthesis of Chimera and Hybrid Molecules Incorporating this compound

A modern strategy in drug discovery is the creation of chimera or hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. The goal is to design molecules with dual or enhanced activity, improved selectivity, or a novel mechanism of action. The this compound scaffold can serve as a core or building block in the design of such hybrids.

The design process involves linking the this compound moiety to another biologically active molecule or pharmacophore. This can be achieved through various chemical linkers, such as esters, amides, or ethers.

Examples of this approach in the literature include:

Dual-Target Inhibitors: A series of phthalazinone/pyridazinone hybrids were synthesized to combine the pharmacophoric elements of PDE3 and PDE4 inhibitors. nih.gov This resulted in compounds with potent dual inhibitory activity against both enzymes. nih.gov

Natural Product Hybrids: Hybrid molecules have been synthesized by linking natural products like lithocholic acid or oleanolic acid with other bioactive fragments, such as 5Z,9Z-dienoic acids. nih.govmdpi.com These hybrids have demonstrated significant cytotoxic activity against various tumor cell lines, inducing apoptosis and exhibiting genotoxicity, making them promising candidates for anticancer agents. nih.govmdpi.com

By incorporating the this compound scaffold into such hybrid designs, it may be possible to create novel therapeutic agents that leverage its unique structural and conformational properties to achieve a desired biological effect.

Future Research Trajectories and Interdisciplinary Opportunities

Expanding the Catalytic Capabilities of Z-1,3-cis-Achc-OH-Based Foldamers

Foldamers are increasingly recognized for their potential to mimic the catalytic efficiency and specificity of natural enzymes. The predictable secondary structures, such as helices formed by Achc-containing peptides, provide scaffolds for precisely positioning catalytic functional groups. Future research could focus on designing this compound-based foldamers to act as artificial enzymes for a range of chemical transformations. This involves strategically incorporating catalytic moieties, such as amines or acids, into the foldamer backbone or side chains, and leveraging the specific stereochemistry and rigidity conferred by the this compound unit to enhance enantioselectivity and substrate recognition. Studies could explore their efficacy in reactions like carbon-carbon bond formation (e.g., Michael additions, aldol (B89426) reactions) or redox catalysis, aiming for high turnover rates and selectivity comparable to biological catalysts.

Table 1: Illustrative Catalytic Performance of Achc-Based Foldamers

| Reaction Type | Foldamer Design Example (Achc-based) | Key Feature / Monomer | Performance Metric | Value / Range | Reference (Illustrative) |

| Retro-aldol Reaction | β-peptide with ACHC and β³-hLys | Clustered amine side chains | Rate Enhancement | ~10-fold | mdpi.com |

| Michael Addition | Foldamer with catalytic groups | Specific helical arrangement | Enantiomeric Excess (ee) | Up to 79% | mdpi.com |

| Ester Hydrolysis | Acid-functionalized foldamer | Tunable selectivity | Catalytic Activity | Specific data varies | acs.org |

Note: The data presented in this table are illustrative examples from Achc-containing foldamers and represent the type of quantitative findings anticipated for this compound-based catalysts.

Integration into Responsive Smart Materials and Advanced Devices

The inherent ability of foldamers to self-assemble into well-defined nanostructures, such as vesicles, fibers, and bundles, driven by non-covalent interactions, makes them prime candidates for smart materials. Achc-containing peptides, for instance, are known to form amphiphilic structures and lyotropic liquid crystals frontiersin.orgresearchgate.net. Future research could explore the integration of this compound units into foldamer sequences to create materials that respond to external stimuli like pH, temperature, light, or specific analytes. The precise control over self-assembly offered by the specific stereochemistry of this compound could lead to novel responsive hydrogels, sensors, or drug delivery systems. For example, designing foldamers with this compound that exhibit controlled aggregation and disaggregation in response to physiological pH changes could be valuable for targeted drug release.

Table 2: Self-Assembly Characteristics of Achc-Containing Foldamers

| Foldamer Type / Design | Self-Assembly Product | Driving Force(s) | Observed Morphology / Property | Relevant Parameters / Dimensions | Reference (Illustrative) |

| β³-Peptide Triad | Lyotropic LC | Amphiphilicity, Cyclohexyl zipper | Nanofibers, Globular aggregates | Micrometer length fibers | frontiersin.orgresearchgate.net |

| Cyclic β-Peptides | Nanotubes, Fibers | Hydrogen bonding, Hydrophobic interactions | Amphiphilic nanotubes | ~5-100 nm diameter bundles | researchgate.netnih.gov |

| cis-ACHC Hexamer | Vesicles | Hydrophobic interactions | ~100 nm diameter vesicles | Variable depending on sequence | acs.org |

Note: Table entries illustrate the self-assembly behavior of Achc-based foldamers, indicating the types of nanostructures and properties that this compound-based foldamers could potentially exhibit.

Targeted Design of this compound Peptidomimetics for Modulating Specific Biological Pathways

Foldamers serve as potent peptidomimetics, capable of mimicking the secondary structures of peptides and proteins, such as α-helices, which are crucial for many protein-protein interactions (PPIs) rsc.orgnih.gov. The ability of Achc residues to stabilize helical conformations makes them valuable for designing inhibitors of PPIs, which are implicated in numerous diseases. Future research could focus on designing this compound-based peptidomimetics to target specific biological pathways by modulating PPIs involved in cancer, infectious diseases, or neurodegenerative disorders. The precise stereochemistry of this compound could offer enhanced specificity and binding affinity to target proteins, leading to more effective therapeutic agents. For instance, designing foldamers that precisely mimic the binding epitope of a disease-related protein segment could disrupt aberrant signaling pathways.

Table 3: Illustrative Binding Affinities of Achc-Based Peptidomimetics

| Target Interaction | Foldamer Design Example (Achc-based) | Mimicked Structure | Binding Affinity (Kd) | Target / Pathway Modulated | Reference (Illustrative) |

| p53-MDM2 Interaction | β³-peptide 14-helix dodecamers | α-helix | ~368 nM | Apoptosis pathway | acs.org |

| γ-secretase Inhibition | Oligomers of (1S,2S)-β-ACPC | Helix | ~5.2 nM (dodecamer) | Alzheimer's disease | acs.org |

| Protein-Protein Interface | Various Achc-containing foldamers | α-helix | Sub-micromolar range | General PPI inhibition | rsc.orgnih.gov |

Note: The data in this table represent binding affinities achieved by Achc-based peptidomimetics, highlighting the potential for this compound-based designs to achieve similar or improved potency.

Development of Novel Methodologies for Real-time Monitoring of this compound Interactions and Assemblies

Understanding the dynamic processes of foldamer folding, self-assembly, and interaction with other molecules is crucial for their rational design and application. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and vibrational spectroscopies (IR, VCD), are vital for characterizing foldamer conformations and interactions in solution researchgate.netnih.gov. Future research could focus on developing and applying novel methodologies for the real-time monitoring of this compound foldamer behavior. This might involve integrating advanced fluorescence techniques, single-molecule spectroscopy, or sophisticated computational modeling alongside experimental methods to capture transient intermediates, conformational changes, and the kinetics of assembly processes. Such developments would provide deeper insights into structure-activity relationships and enable more precise control over foldamer function in complex environments.

Table 4: Methodologies for Studying Foldamer Dynamics and Interactions

| Technique | Application to Foldamers | Key Information Obtained | Reference (Illustrative) |

| NMR Spectroscopy | Conformation, dynamics, self-assembly, intermolecular interactions | Detailed structural information, hydrogen bonding patterns, conformational exchange, aggregation states, binding affinities. | nih.govmdpi.comacs.orguni-muenchen.de |

| CD Spectroscopy | Secondary structure analysis, conformational changes, folding propensity | Helical content estimation, monitoring folding/unfolding transitions, response to environmental changes (pH, temperature). | mdpi.comresearchgate.netnih.govmdpi.com |

| AFM / TEM | Visualization of self-assembled nanostructures | Morphology, size, and arrangement of foldamer assemblies (vesicles, fibers, bundles). | frontiersin.orgmdpi.comresearchgate.net |

| Fluorescence Spectroscopy | Real-time monitoring of binding events, conformational changes, and assembly kinetics | Probing molecular interactions, detecting conformational transitions, tracking assembly processes dynamically. | researchgate.net |

| Molecular Dynamics (MD) | Simulating folding pathways, assembly mechanisms, and interaction dynamics | Atomistic insights into conformational landscapes, energy barriers, stability of secondary structures, and intermolecular forces driving self-assembly. | escholarship.orgacs.org |

Note: This table outlines common and emerging techniques used to study foldamer behavior, providing a framework for future research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.